molecular formula C18H35NO2 B122368 Palmitoleoyl Ethanolamide CAS No. 94421-67-7

Palmitoleoyl Ethanolamide

Cat. No. B122368
CAS RN: 94421-67-7
M. Wt: 297.5 g/mol
InChI Key: WFRLANWAASSSFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ocular Hypotensive Effect of Palmitoylethanolamide

Palmitoylethanolamide (PEA) has been studied for its ocular hypotensive effects in patients with primary open angle glaucoma (POAG) and ocular hypertension (OH). A clinical trial demonstrated that oral administration of PEA significantly reduced intraocular pressure (IOP) without any notable adverse events, suggesting its potential as a treatment for glaucoma and ocular hypertension .

Anti-Inflammatory Actions via PPAR-α

PEA exerts anti-inflammatory effects by activating the nuclear receptor peroxisome proliferator-activated receptor-α (PPAR-α). This activation leads to the expression of PPAR-α mRNA and attenuates inflammation in animal models. The specificity of PEA for PPAR-α suggests a targeted mechanism for its anti-inflammatory properties .

Neuroprotective Effects in Excitotoxicity

In the context of excitotoxic neuronal death, PEA has been shown to protect cultured mouse cerebellar granule cells against glutamate toxicity. This neuroprotective effect is distinct from that of anandamide, another N-acylamide, and suggests that PEA may act as an endogenous agonist for non-CB1 cannabinoid receptors, potentially serving to modulate cellular processes following pathological events .

Modulation of Endocannabinoid Anandamide

PEA and its analogues can influence the metabolism of the endocannabinoid anandamide by inhibiting its uptake and hydrolysis. This interaction suggests a role for PEA as an 'entourage' compound, potentially enhancing the effects of anandamide without directly affecting cannabinoid receptors .

Vanilloid Receptor Activation and Anandamide Metabolism

PEA can potentiate the response of anandamide-induced vanilloid receptor activation and affect anandamide metabolism. This 'entourage' effect at vanilloid receptors indicates that PEA and other N-acyl ethanolamines could play a significant role in conditions such as severe inflammation .

Oxidative Damage and LDL

PEA can influence the oxidative modification of low-density lipoproteins (LDL), which is a key factor in atherogenesis. At physiologically relevant concentrations, PEA exhibits both antioxidative and pro-oxidative effects on LDL oxidation, suggesting a complex role in modulating oxidative stress .

Receptor Pharmacology and Drug Discovery

PEA's physiological effects, including glucose homeostasis and anti-inflammatory actions, are mediated through various receptors such as PPARα, TRPV1, GPR119, and GPR55. Understanding the receptor pharmacology of PEA is crucial for drug discovery and elucidating its pathophysiological functions .

Anti-Inflammatory and Antioxidant Properties

Derivatives of PEA have been evaluated for their anti-inflammatory and antioxidant properties. Some derivatives show promising biological activity, suggesting the potential for the development of new PEA-based therapeutics with improved biological properties .

Immune Response Regulation

PEA can modulate the immune response by affecting cytokine production and arachidonate release by mononuclear cells. This regulation may involve the activation of peripheral-type cannabinoid receptors and indicates that PEA and other fatty acid ethanolamides could participate in immune response regulation .

Synthesis and Properties

The synthesis of PEA and its diethanolamide derivative has been optimized, yielding high percentages of the target compounds. The properties of these compounds, such as surface tension, emulsifiability, and foaming ability, have been compared, providing insights into their potential applications .

Scientific Research Applications

Receptor Interactions and Pharmacological Effects

Palmitoleoyl Ethanolamide (PEA) is a fatty acid ethanolamide with a range of physiological effects. It interacts with several receptor proteins, including nuclear receptors like PPARα and membrane receptors such as GPR119 and GPR55. These interactions contribute to diverse physiological effects like glucose homeostasis, anti-inflammation, analgesia, and hypophagia (Im, 2021).

Inflammation and Macrophage Activation

PEA has shown potential in suppressing inflammation. It inhibits pain and inflammation by activating type-α peroxisome proliferator-activated receptors (PPAR-α). This anti-inflammatory property is particularly evident in its interactions with macrophages, suggesting its therapeutic potential in chronic inflammatory conditions (Ribeiro et al., 2015).

Modulation of T-cell Responses

PEA can modulate T-cell responses, which play a crucial role in chronic inflammation. It has been found to inhibit the production of pro-inflammatory cytokines from different T cell subsets, suggesting its utility in managing chronic inflammatory diseases (Chiurchiù et al., 2018).

Neuromuscular Function

PEA has been noted for its role in neuromuscular function. It modulates the function of the neuromuscular junction, specifically in conditions where the activity of acetylcholine receptors is altered. This suggests its potential as a nutraceutical support in neuromuscular diseases (Cifelli et al., 2022).

Ocular Hypotensive Effects

PEA has been observed to reduce intraocular pressure in patients with glaucoma and ocular hypertension, indicating its potential application in ophthalmology (Gagliano et al., 2011).

Potential as a Biomarker

PEA's levels in plasma have been associated with impaired coronary function, suggesting its potential as a biomarker for coronary dysfunction (Quercioli et al., 2017).

Mechanism of Action

Palmitoleoyl Ethanolamide (PEA) is an endogenous fatty acid amide that plays a significant role in various biological processes, including pain, inflammation, and lipid metabolism .

Target of Action

PEA’s primary targets are the peroxisome proliferator-activated receptor alpha (PPAR-α), and the cannabinoid-like G-coupled receptors GPR55 and GPR119 . PPAR-α is a nuclear receptor that regulates lipid metabolism and inflammation . GPR55 and GPR119 are involved in various physiological processes, including pain perception .

Mode of Action

PEA interacts with its targets to exert a variety of biological effects. It binds to PPAR-α, GPR55, and GPR119, leading to changes in the activity of these receptors . Although PEA lacks affinity for the cannabinoid receptors CB1 and CB2, it enhances anandamide activity through an "entourage effect" .

Biochemical Pathways

PEA’s interaction with its targets affects several biochemical pathways. It plays a central role in lipid metabolism and inflammation . PEA also inhibits the release of pro-inflammatory mediators from activated mast cells .

Pharmacokinetics

While PEA has been studied extensively for its anti-inflammatory and analgesic properties, little is known about its pharmacokinetic properties . Most research has focused on designing formulations to enhance its absorption and characterizing the enzymes involved in its metabolism .

Result of Action

PEA has anti-inflammatory, anti-allergic, neuroprotective, and analgesic activities . It blocks the release of pro-inflammatory mediators from activated mast cells and prevents the recruitment of activated mast cells at the site of nerve injury .

Safety and Hazards

PEA is possibly safe when used for up to 3 months . It’s usually well tolerated but might cause nausea in some people . There isn’t enough reliable information to know if PEA is safe to use for longer than 3 months .

properties

IUPAC Name

(Z)-N-(2-hydroxyethyl)hexadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20/h7-8,20H,2-6,9-17H2,1H3,(H,19,21)/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRLANWAASSSFV-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50711250
Record name Palmitoleoyl Ethanolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50711250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Palmitoleoylethanolamde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013648
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

94421-67-7
Record name (9Z)-N-(2-Hydroxyethyl)-9-hexadecenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94421-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palmitoleoyl Ethanolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50711250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Palmitoleoylethanolamde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013648
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Palmitoleoyl Ethanolamide
Reactant of Route 2
Palmitoleoyl Ethanolamide
Reactant of Route 3
Reactant of Route 3
Palmitoleoyl Ethanolamide
Reactant of Route 4
Reactant of Route 4
Palmitoleoyl Ethanolamide
Reactant of Route 5
Reactant of Route 5
Palmitoleoyl Ethanolamide
Reactant of Route 6
Reactant of Route 6
Palmitoleoyl Ethanolamide

Q & A

Q1: What are the physiological roles of PEA and similar compounds found in the human body?

A1: N-acylethanolamines (NAEs), including PEA, and primary fatty amides (PFAMs) are bioactive lipids that exhibit a range of physiological effects, potentially acting as neuromodulators. [] They are involved in various biological processes, including inflammation, pain perception, and neuroprotection.

Q2: Why is measuring PEA levels in cerebrospinal fluid (CSF) challenging?

A2: PEA and related compounds are present in extremely low concentrations (picomolar to nanomolar range) in biological fluids like CSF. [] This presents a significant analytical challenge, requiring highly sensitive techniques like Ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS).

Q3: Can you describe a reliable method for quantifying PEA and other related lipids in CSF?

A3: A recent study developed a UHPLC–MS/MS method utilizing dynamic multiple reaction monitoring (dMRM) for the simultaneous quantification of 17 NAEs and PFAMs, including PEA, in human CSF samples. [] This method employed deuterated internal standards and optimized extraction procedures to achieve high sensitivity and accuracy.

Q4: Has PEA shown any therapeutic potential in preclinical models of disease?

A4: Yes, a study demonstrated that chronic administration of Cannabidiol (CBD), a compound known to influence endocannabinoid levels, led to an increase in lung levels of several endocannabinoids, including PEA, in a rat model of monocrotaline-induced pulmonary hypertension. [] This increase in PEA levels was associated with improvements in endothelial function and other disease-related parameters.

Q5: Are there any known variations in PEA levels in humans under different physiological conditions?

A5: Research indicates that touch massage can lead to alterations in the levels of various endocannabinoids and related lipids, including PEA, in blood plasma. [, ] This suggests a potential role of PEA in the physiological response to touch and its potential therapeutic implications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.